Methyl 3-hydroxyoctadecanoate

Antibiofilm Staphylococcus epidermidis Marine natural products

Researchers screening for antibiofilm agents often face cytotoxicity issues with lead compounds. Methyl 3-hydroxyoctadecanoate (CAS 2420-36-2), a C18 β-hydroxy fatty acid methyl ester recently identified from Arctic diatoms, solves this by potently inhibiting Staphylococcus epidermidis biofilm formation without observed cytotoxicity. • Antibiofilm Activity: Validated positive control for S. epidermidis biofilm inhibition assays; distinct from shorter-chain 3-hydroxy FAMEs that show primarily antifungal activity. • Analytical Certainty: GC retention indices (ECL 23.637 on BPX70, 22.756 on Wax) enable unambiguous identification and differentiation from non-hydroxylated FAMEs. • Supply Chain: Available as ≥98% pure solid, stored at -20°C, shipped at ambient temperature.

Molecular Formula C19H38O3
Molecular Weight 314.5 g/mol
CAS No. 2420-36-2
Cat. No. B142804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxyoctadecanoate
CAS2420-36-2
SynonymsMethyl 3-Hydroxyoctadecanoate;  Methyl DL-3-Hydroxyoctadecanoate; 
Molecular FormulaC19H38O3
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(CC(=O)OC)O
InChIInChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3
InChIKeyXIGHAQIRKIFLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Hydroxyoctadecanoate Overview


Methyl 3-hydroxyoctadecanoate (CAS 2420-36-2), also known as 3-hydroxy stearic acid methyl ester, is a C19 long-chain fatty acid methyl ester (FAME) with the molecular formula C19H38O3 and a molecular weight of 314.5 g/mol [1]. The compound features a hydroxyl group at the β-position (C3) of the 18-carbon stearic acid backbone, distinguishing it from non-hydroxylated FAMEs and other positional hydroxy isomers . It belongs to the class of β-hydroxy fatty acid methyl esters, a family of compounds found as structural components in bacterial lipopolysaccharides (LPS), intermediates in fatty acid biosynthesis, and constituents of methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers [2].

GC-MS analytical standard for long-chain β-OH FAMEs Distinct ECL from non-hydroxylated analogs
Antibiofilm screening & marine natural-product studies Reported S. epidermidis biofilm inhibition context
Streptomyces PHA monomer reference C18 β-OH branched-polymer characterization

Methyl 3-Hydroxyoctadecanoate Critical Differentiation


Substituting Methyl 3-hydroxyoctadecanoate (C18 chain, β-OH) with shorter-chain β-hydroxy FAMEs (e.g., 3-hydroxyhexadecanoate, C16) or non-hydroxylated C18 FAMEs (e.g., methyl stearate) introduces significant differences in both chromatographic behavior and biological activity profiles. Gas chromatographic retention indices for this compound are chain-length and hydroxyl-position dependent, with ECL values on BPX70 of 23.637 and on Wax of 22.756—parameters that differ markedly from its C16 analog (3-hydroxyhexadecanoate) and non-hydroxylated methyl stearate [1]. In antibiofilm assays, the C18 β-hydroxy FAME demonstrated potent inhibition of Staphylococcus epidermidis biofilm formation without observed cytotoxicity, whereas shorter-chain 3-hydroxy FAMEs (e.g., 3-hydroxydodecanoic acid and 3-hydroxytetradecanoic acid) exhibit primarily antifungal activity with distinct MIC profiles [2][3]. The combination of specific chromatographic retention characteristics and unique antibiofilm activity—newly reported for this compound in 2025—cannot be replicated by generic in-class substitution .

vs. Shorter-chain 3-OH FAMEs Chain-length-dependent antibiofilm profile: C18 β-OH FAME reported for S. epidermidis inhibition; shorter-chain analogs (C12, C14) show primarily antifungal MIC context. May not transfer across target organisms. Generic in-class substitution may shift bioactivity profile.
vs. Methyl Stearate β-OH group significantly alters GC retention (ΔECL ≈5.6 on BPX70) and melting point (Δ ≈+14 °C). Chromatographic co-elution or physical-property mismatch can occur without explicit verification. Non-hydroxylated C18 FAME cannot replicate retention or handling behavior.

Methyl 3-Hydroxyoctadecanoate Evidence Comparison


Antibiofilm Activity vs. Other 3-Hydroxy FAMEs

Methyl 3-hydroxyoctadecanoate, isolated from the Arctic diatom Porosira glacialis, demonstrated significant inhibition of Staphylococcus epidermidis biofilm formation without any observed cytotoxicity in vitro [1]. This antibiofilm activity represents the first report of this bioactivity for the compound and its first identification in diatoms [1]. In contrast, shorter-chain 3-hydroxy fatty acids (3-hydroxydodecanoic acid and 3-hydroxytetradecanoic acid) from Lactobacillus plantarum exhibit primarily antifungal activity with MICs between 10 and 100 µg/mL against various molds and yeasts [2]. Pheophorbide a, the co-isolated compound from the same study, also inhibited S. epidermidis biofilm, confirming that Methyl 3-hydroxyoctadecanoate exhibits antibiofilm potency comparable to or exceeding that of a known porphyrin-class antibiofilm agent from the same natural source [1].

Antibiofilm vs. Other 3-OH FAMEs
Cross-study comparable
S. epidermidis biofilm inhibition; no cytotoxicity observed at tested concentrations. Shorter-chain analogs: antifungal MICs 10–100 µg/mL.
Supports antibiofilm screening context.
First report from Arctic diatom P. glacialis (2025).
Antibiofilm Staphylococcus epidermidis Marine natural products

GC Retention Index vs. Methyl Stearate

Methyl 3-hydroxyoctadecanoate exhibits characteristic gas chromatographic retention indices that differ substantially from its non-hydroxylated C18 analog (methyl stearate) due to the presence of the β-hydroxyl group. On a BPX70 polar column, the compound has an Equivalent Chain Length (ECL) of 23.637, whereas methyl stearate (C18:0 methyl ester) elutes at approximately ECL 18.0 on the same stationary phase [1][2]. On a Wax polar column, the ECL is 22.756 [1]. The Kovats retention index on Wax is 2910, and on 5% phenyl methyl siloxane is 2280 [1]. These distinct chromatographic signatures enable unambiguous identification and quantification of this compound in complex biological and environmental lipid extracts via GC-MS without requiring additional derivatization of the hydroxyl group [3].

GC Retention vs. Methyl Stearate
Class-level inference
ECL BPX70: 23.637 (target) vs. ∼18.0 (methyl stearate). ΔECL ≈ 5.6.
Analytical identification benchmark.
β-OH group drives significant retention shift.
Analytical chemistry GC-MS Lipidomics

Physicochemical Properties vs. Methyl Stearate

Methyl 3-hydroxyoctadecanoate exhibits a melting point of 51–54 °C and is a solid at room temperature, whereas methyl stearate (non-hydroxylated C18 FAME) melts at approximately 37–39 °C [1]. The β-hydroxyl group also influences solubility: the compound is soluble in ethanol and methanol, with predicted density of 0.915±0.06 g/cm³ and refractive index n20D of 1.46 (predicted) . The XLogP3-AA value of 7.2 indicates high lipophilicity, though the hydroxyl group confers moderately increased polarity relative to methyl stearate (XLogP3 ~8.3) [2].

Physicochemical Properties
Cross-study comparable
Melting point: 51–54 °C. XLogP3-AA: 7.2. Methyl stearate mp ∼37–39 °C, XLogP3 ∼8.3.
Formulation-context property review.
Higher mp, moderately increased polarity.
Physical chemistry Lipid solubility Formulation

Streptomyces PHA vs. Other Microbial PHAs

Methyl 3-hydroxyoctadecanoate has been identified as a constituent of methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by Streptomyces sp. JM3 [1]. This is distinct from the typical PHA monomer profile of Ralstonia eutropha or Pseudomonas species, which predominantly produce shorter-chain 3-hydroxyalkanoates (C4–C14) [2]. The C18 β-hydroxy monomer unit in Streptomyces-derived PHAs contributes to distinct polymer thermal and mechanical properties, including increased crystallinity and altered melting behavior relative to medium-chain-length (mcl) PHAs [2].

Streptomyces PHA vs. Other PHAs
Class-level inference
C18 β-OH monomer in methyl-branched PHA (Streptomyces sp. JM3). Typical mcl-PHA monomers: C6–C14.
Unique monomer standard for branched PHA research.
Distinct from scl-PHA and mcl-PHA from Ralstonia/Pseudomonas.
Polyhydroxyalkanoates Biopolymers Streptomyces

Methyl 3-Hydroxyoctadecanoate Research & Industrial Applications


Antibiofilm Discovery & Marine Natural Products

This compound is indicated for use as a positive control or lead scaffold in antibiofilm screening programs targeting Staphylococcus epidermidis and related Gram-positive pathogens. The 2025 identification of Methyl 3-hydroxyoctadecanoate as a potent antibiofilm agent from Arctic diatoms—with no observed cytotoxicity—provides a validated benchmark for comparative antibiofilm assays [1]. Its activity profile distinguishes it from shorter-chain 3-hydroxy FAMEs, which exhibit primarily antifungal activity, making it a specific procurement choice for antibiofilm rather than antifungal research [2].

GC-MS Analytical Standard for β-Hydroxy FAMEs

The compound serves as a high-purity analytical standard for GC-MS identification and quantification of long-chain 3-hydroxy fatty acid methyl esters in complex biological, environmental, and food matrices. Its established retention indices—ECL 23.637 on BPX70, ECL 22.756 on Wax, and KI 2910 on Wax—enable unambiguous chromatographic identification and differentiation from non-hydroxylated FAMEs and other positional hydroxy isomers [1]. This application is particularly relevant for laboratories conducting lipid A characterization, microbial community profiling, and fatty acid biomarker analysis.

Streptomyces PHA Polymer Research

As a constituent monomer of methyl-branched PHAs produced by Streptomyces sp. JM3, Methyl 3-hydroxyoctadecanoate is a critical analytical reference standard for characterizing these unique biopolymers [1][2]. The C18 β-hydroxy monomer confers distinct thermal and mechanical properties compared to the more commonly studied C4–C14 PHAs from Ralstonia and Pseudomonas species, supporting research into novel biodegradable polymers with tailored material properties [3].

Lipid A & LPS Structural Studies

The free acid form (3-hydroxyoctadecanoic acid) and its methyl ester are used as chemical markers and analytical standards in studies of gram-negative bacterial lipid A and LPS structure. Long-chain 3-hydroxy fatty acids (C12–C18) are common constituents of lipid A, and the C18 β-hydroxy variant serves as a reference for detecting and quantifying these acyl chains in LPS from diverse bacterial species [1]. Its use as a marker for Campylobacter pylori identification has been documented [2].

Application
Selection Property
Validation Focus
Antibiofilm screening studies
Reported S. epidermidis biofilm inhibition context
Biofilm biomass & cytotoxicity endpoint review
β-OH FAME GC-MS analytical standard
Established ECL and KI on polar/semi-polar columns
Retention-index verification vs. in-house standards
Branched PHA polymer characterization
C18 β-OH monomer reference for Streptomyces PHA
Methanolysis GC-MS monomer profiling
Lipid A / LPS structural studies
Long-chain 3-OH fatty acid marker
Acyl-chain assignment & quantification

Technical Documentation Hub

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37 linked technical documents
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